molecular formula C10H18O B1587932 (-)-cis-Myrtanol CAS No. 51152-12-6

(-)-cis-Myrtanol

Cat. No. B1587932
CAS RN: 51152-12-6
M. Wt: 154.25 g/mol
InChI Key: LDWAIHWGMRVEFR-YIZRAAEISA-N
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Description

(-)-cis-Myrtanol is a terpenoid compound found in various plant species. It possesses a characteristic woody, herbal scent and is commonly used in perfumery and flavoring. Its chemical structure consists of a cyclic monoterpene backbone with functional groups such as alcohol and alkene .





  • Synthesis Analysis

    The synthesis of (-)-cis-Myrtanol involves isoprene units and cyclization reactions. Various methods, including enzymatic , chemical , and biotechnological approaches, have been explored to produce this compound.





  • Molecular Structure Analysis

    The molecular structure of (-)-cis-Myrtanol includes a six-membered ring with a double bond and a hydroxyl group . Its stereochemistry affects its biological activity and interactions.





  • Chemical Reactions Analysis

    (-)-cis-Myrtanol can undergo oxidation , reduction , and esterification reactions. These transformations impact its stability and reactivity.





  • Physical And Chemical Properties Analysis

    (-)-cis-Myrtanol is a colorless liquid with a boiling point around 220°C . It is soluble in alcohol and insoluble in water .




  • Scientific Research Applications

    • Biotransformation by Fungi : A study by Miyazawa, Suzuki, & Kameoka (1997) investigated the biotransformation of (−)-cis-myrtanol and (+)-trans-myrtanol by the plant pathogenic fungus Glomerella cingulata. The study found that (−)-cis-myrtanol was converted into various hydroxylated forms and derivatives, indicating the potential for producing diverse biochemical compounds through fungal biotransformation.

    • Pest Management : In the context of pest control, Schlyter et al. (1987) studied the attractivity of various compounds, including trans-myrtanol and cis-myrtanol, to the spruce bark beetle, Ips typographus. Their research, detailed in the Journal of Chemical Ecology, highlighted the potential use of these compounds in pest management strategies.

    • Antimicrobial Properties : Yang, Lee, & Lee (2015) explored the growth-inhibitory activities of myrtanol and its analogues, including (−)-cis-myrtanol, against intestinal bacteria. Published in Food Science and Biotechnology, the study found that myrtanol and its analogues exhibited potent antimicrobial activities, suggesting their potential application in controlling harmful intestinal bacteria.

    • Interaction with Insect Pheromones : Zhao et al. (2019) researched the roles of myrtenol, myrtanol, and myrtenal in the interactions between the pest Dendroctonus armandi and its host Pinus armandi. Their findings, published in Pest Management Science, suggest that these compounds could be used in pest control strategies due to their effects on the behavior of the pest.

    • Sedative Properties in Pharmacology : Sousa, Raphael, Brocksom, & Brocksom (2007) evaluated the sedative effects of various monoterpenes, including (−)-cis-myrtanol, in mice. Their study, as shown in Zeitschrift für Naturforschung C, suggests that (−)-cis-myrtanol has potential pharmacological applications due to its central nervous system depressant properties.

    Safety And Hazards

    While (-)-cis-Myrtanol is generally considered safe, it may cause skin irritation in some individuals. Proper handling and storage are essential.




  • Future Directions

    Future research should focus on exploring (-)-cis-Myrtanol’s bioactivity , applications , and potential health benefits . Investigating its interactions with other compounds and its role in natural ecosystems would be valuable.




    Remember to consult relevant scientific literature for more detailed information and specific studies on (-)-cis-Myrtanol. 🌿🔬


    properties

    IUPAC Name

    [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LDWAIHWGMRVEFR-CIUDSAMLSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(C2CCC(C1C2)CO)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1([C@H]2CC[C@H]([C@@H]1C2)CO)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H18O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID701316780
    Record name (-)-cis-Myrtanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701316780
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    154.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (-)-cis-Myrtanol

    CAS RN

    51152-12-6
    Record name (-)-cis-Myrtanol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=51152-12-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (-)-cis-Myrtanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701316780
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name [1S-(1α,2β,5α)]-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.818
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    Synthesis routes and methods

    Procedure details

    (+)-β-pinene (113) (36.6 g; 0.27 mol) was dissolved in THF (100 ml) and cooled down to 0° C. BH3.DMS in THF (2 M; 47.3 ml) was added drop wise. The reaction mixture was stirred for 0.5 h. Ethanol (90 ml) was added. 1 M NaOH (aq) (95 ml) was added. The reaction mixture was cooled to 0° C. 33 ml 30% H2O2 was added drop wise while the temperature was not allowed to rise above 35° C. The reaction mixture was refluxed for 1 h and poured into water (1 l). The solution was extracted with TBME. The combined organic layers were washed with water and brine, dried over Na2SO4 and evaporated to dryness. Remaining α-pinene was distilled off using Kugelrohr distillation (8-12 mbar; 50-60° C.), giving 38.6 g (0.25 mol, yield=93%) of (+)-cis-myrtanol (14) as a colourless oil.
    Quantity
    36.6 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    47.3 mL
    Type
    solvent
    Reaction Step Two
    Name
    Quantity
    95 mL
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    33 mL
    Type
    reactant
    Reaction Step Four
    Name
    Quantity
    1 L
    Type
    solvent
    Reaction Step Five
    Quantity
    90 mL
    Type
    solvent
    Reaction Step Six
    Yield
    93%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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